Dooku1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

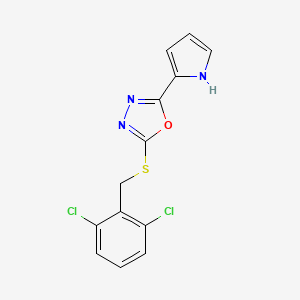

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPOBXLPCWFONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dooku1 on the Piezo1 Ion Channel

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which Dooku1, a synthetic small molecule, modulates the activity of the mechanosensitive ion channel Piezo1. This compound, an analog of the well-known Piezo1 agonist Yoda1, primarily functions as a competitive antagonist of Yoda1-evoked Piezo1 activation. However, emerging evidence reveals a more complex, cell-type dependent pharmacology, including weak agonist activity in specific contexts. This document consolidates key quantitative data, details essential experimental protocols for studying this compound's effects, and presents signaling and logical pathways through explanatory diagrams.

Introduction to Piezo1 and this compound

Piezo1 is a large, mechanically-activated cation channel crucial for sensing and responding to mechanical forces in various physiological processes, including vascular development, red blood cell volume regulation, and immune cell function.[1][2] Its dysfunction is implicated in several diseases. The discovery of the small-molecule agonist Yoda1 has been instrumental in studying Piezo1 function.[1]

This compound was developed through chemical modification of Yoda1's pyrazine ring.[1] It was initially characterized as a selective antagonist of Yoda1, lacking agonist activity on its own in several cell types.[1] This makes this compound a valuable pharmacological tool to probe the specific binding and gating mechanisms of Yoda1 on Piezo1 and to investigate Yoda1-mediated physiological effects.

Core Mechanism of Action: Antagonism of Yoda1

The predominant mechanism of this compound is the reversible, competitive antagonism of Yoda1-induced Piezo1 activation. This compound effectively inhibits the influx of cations, such as Ca²⁺ and Tl⁺, that is triggered by Yoda1. Computational studies suggest that this compound and Yoda1 likely interact with a similar binding site or region on the Piezo1 channel, proposed to be within the mechanosensory blade domain.

Molecular dynamics simulations indicate that Yoda1 preferentially binds to and stabilizes the open state of Piezo1. In contrast, this compound shows a stronger binding affinity for the closed state of the channel compared to Yoda1, but a weaker affinity for the open state. This differential state-dependent binding explains this compound's ability to antagonize Yoda1's effects without activating the channel itself in most studied systems.

It is important to note that this compound does not inhibit Piezo1 activation by mechanical stimuli directly, nor does it affect the channel's constitutive (basal) activity. Its antagonistic action is dependent on the presence of Yoda1.

A Dual Role: Cell-Type Dependent Agonism

Recent studies have revealed a more nuanced action for this compound. In human red blood cells (RBCs), this compound has been shown to act as a weak partial agonist of Piezo1, capable of inducing Ca²⁺ and Na⁺ influx on its own. This effect is sensitive to the mechanosensitive channel blocker GsMTx4, confirming Piezo1 as the target. In this cell type, this compound's antagonistic potency against Yoda1 is significantly lower (by an order of magnitude) than in other cells like HEK293 or HUVECs. This suggests that the unique membrane environment and cytoskeletal interactions of RBCs may alter the pharmacological profile of this compound.

This dual action highlights the importance of experimental context when interpreting data from studies using this compound.

Selectivity Profile

This compound exhibits a high degree of selectivity for the Yoda1-Piezo1 interaction. It has been shown to have no effect on:

-

Endogenous ATP-evoked Ca²⁺ elevation in HEK 293 cells.

-

Store-operated Ca²⁺ entry (SOCE) following thapsigargin treatment.

-

Ca²⁺ entry through other ion channels such as TRPV4 and TRPC4.

This selectivity makes this compound a precise tool for isolating Yoda1-specific Piezo1 pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's action on Piezo1 from published literature.

Table 1: Inhibitory Potency of this compound against Yoda1-Induced Ca²⁺ Entry

| Cell Type | This compound IC₅₀ (µM) | Yoda1 Concentration (µM) | Reference(s) |

| HEK 293 (overexpressing Piezo1) | 1.3 | 2 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.5 | 2 | |

| Human Red Blood Cells (RBCs) | 90.7 | Not specified |

Table 2: Comparative Potency of Yoda1 in Different Cell Systems

| Cell Type | Yoda1 EC₅₀ (µM) | Reference(s) |

| Piezo1 T-REx cells | 2.51 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.23 |

Table 3: Computational Binding Free Energies (ΔG)

| Molecule | Piezo1 State | ΔG (kcal/mol) | Significance | Reference(s) |

| Yoda1 | Closed | -6.0 (approx. from Kd) | Baseline affinity | |

| Yoda1 | Open | -9.7 ± 0.3 | Stronger binding to open state (Agonist) | |

| This compound | Closed | Stronger than Yoda1 | Favors closed state | |

| This compound | Open | Weaker than Yoda1 | Disfavors open state (Antagonist) |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental approaches discussed.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the action of this compound on Piezo1, based on protocols described in the literature.

This protocol is used to assess the ability of this compound to inhibit Yoda1-induced Ca²⁺ influx.

-

Cell Culture:

-

HEK 293 cells stably expressing human Piezo1 (e.g., Piezo1 T-REx cells) or cells endogenously expressing Piezo1 (e.g., HUVECs) are cultured on glass coverslips to an appropriate confluency.

-

-

Dye Loading:

-

Wash cells with a physiological salt solution (PSS) containing (in mM): 130 NaCl, 5 KCl, 8 D-glucose, 10 HEPES, 1.2 MgCl₂, 1.5 CaCl₂, pH 7.4.

-

Load cells with a Ca²⁺-sensitive fluorescent dye, such as 2-5 µM Fura-2 AM or Fluo-4 AM, in PSS for 45-60 minutes at room temperature in the dark.

-

Wash the coverslip twice with PSS to remove extracellular dye and allow for de-esterification for at least 20 minutes.

-

-

Fluorescence Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

-

Perfuse the cells continuously with PSS to establish a stable baseline fluorescence.

-

Pre-incubate the cells with the desired concentration of this compound (or vehicle control, typically DMSO) for 5-10 minutes.

-

While continuing to record, apply Yoda1 (typically 2 µM) in the presence of this compound/vehicle.

-

Continue recording to capture the peak Ca²⁺ response and its subsequent decay.

-

-

Data Analysis:

-

For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm (F₃₄₀/F₃₈₀) is calculated as an index of [Ca²⁺]i.

-

The peak change in fluorescence ratio after Yoda1 application is determined.

-

Data from different this compound concentrations are normalized to the response with vehicle control.

-

An IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.

-

This assay provides an alternative method to measure cation influx through Piezo1, as Tl⁺ can permeate the channel and be detected by specific fluorescent dyes.

-

Cell Culture and Dye Loading:

-

Culture Piezo1-expressing cells on a 96-well plate.

-

Load cells with a Tl⁺-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Replace the loading buffer with an assay buffer (e.g., chloride-free buffer).

-

Place the plate in a fluorescence plate reader.

-

Add this compound or vehicle control to the wells, followed by the addition of a stimulus solution containing Yoda1 and Tl₂SO₄.

-

Measure the fluorescence kinetics immediately. The rate of fluorescence increase corresponds to the rate of Tl⁺ entry.

-

-

Data Analysis:

-

The initial rate of Tl⁺ entry is calculated from the kinetic fluorescence data.

-

The effect of this compound is determined by comparing the rates in its presence versus its absence.

-

This ex vivo protocol assesses the functional consequence of Piezo1 modulation in a physiological tissue context, specifically endothelium-dependent vasodilation.

-

Tissue Preparation:

-

Humanely euthanize a mouse (e.g., C57BL/6) and excise the thoracic aorta in cold Krebs-Henseleit solution.

-

Clean the aorta of adherent tissue and cut into 2-3 mm rings.

-

Suspend the aortic rings between two wire hooks in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

-

-

Experimental Protocol:

-

Allow the rings to equilibrate under a resting tension of ~5 mN for 60 minutes.

-

Test the viability of the endothelium by pre-contracting the rings with phenylephrine (PE) and then inducing relaxation with acetylcholine (ACh).

-

After washing and re-equilibration, pre-contract the rings again with PE.

-

Once a stable contraction plateau is reached, add cumulative concentrations of Yoda1 to generate a concentration-response curve for relaxation.

-

To test this compound, pre-incubate the aortic rings with this compound (~10 µM) for 20-30 minutes before pre-contracting with PE and repeating the Yoda1 concentration-response curve.

-

-

Data Analysis:

-

Relaxation is expressed as a percentage reversal of the PE-induced contraction.

-

The effect of this compound is quantified by the rightward shift of the Yoda1 concentration-response curve.

-

Conclusion and Future Directions

This compound is a pivotal pharmacological tool for dissecting the role of Yoda1-mediated Piezo1 activation. Its primary mechanism is competitive antagonism, though its cell-type specific agonist activity in red blood cells adds a layer of complexity that warrants careful consideration in experimental design. The selectivity of this compound makes it superior to non-specific mechanosensitive channel blockers. Future research should focus on elucidating the precise structural determinants on Piezo1 that confer this compound's dual agonist/antagonist behavior and on developing new analogs with pure antagonist properties across all cell types to further refine the study of Piezo1 physiology and pathophysiology.

References

Dooku1: A Selective Piezo1 Channel Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanosensitive ion channel Piezo1 has emerged as a critical regulator of numerous physiological processes, making it a compelling target for therapeutic intervention. The discovery of small-molecule modulators has been instrumental in dissecting its function. This technical guide provides an in-depth overview of Dooku1, a selective antagonist of the Piezo1 channel. This compound, an analog of the potent Piezo1 agonist Yoda1, acts as a reversible, competitive antagonist, offering a valuable tool to probe Piezo1-mediated signaling pathways and explore their therapeutic potential. This document details the mechanism of action of this compound, presents quantitative data on its potency and selectivity, provides comprehensive experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a synthetic small molecule developed as a selective antagonist of the Piezo1 channel.[1][2] Structurally, it is an analog of Yoda1, the first-identified and widely used synthetic agonist of Piezo1.[3][4] The key modification in this compound lies in the substitution of the thiadiazole group of Yoda1 with an oxadiazole, which ablates its agonist activity and confers antagonistic properties.[3] this compound primarily functions by competitively inhibiting the activation of Piezo1 by Yoda1. This makes it an invaluable tool for studies where precise temporal control over Yoda1-induced Piezo1 activity is required.

Mechanism of Action

This compound exerts its antagonistic effect on Piezo1 channels through competitive inhibition of the Yoda1 binding site. It does not directly block the ion-conducting pore of the channel. This is supported by evidence showing that this compound's inhibitory effect is dependent on the presence of Yoda1 and that it does not affect the constitutive or mechanically activated activity of Piezo1. While this compound is predominantly characterized as a Yoda1 antagonist, it is noteworthy that in human red blood cells, it has been observed to act as a weak partial agonist at higher concentrations.

Signaling Pathway of Piezo1 Modulation by Yoda1 and this compound

The interplay between Yoda1, this compound, and the Piezo1 channel initiates a cascade of intracellular events, primarily driven by calcium influx. The following diagram illustrates this signaling pathway.

Caption: Piezo1 signaling pathway modulated by Yoda1 and this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized across various cell types and experimental conditions. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against Yoda1-induced Piezo1 Activation

| Cell Type | Agonist Concentration | IC50 of this compound (µM) | Reference(s) |

| HEK 293 cells | 2 µM Yoda1 | 1.3 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 2 µM Yoda1 | 1.5 | |

| Human Red Blood Cells (RBCs) | Yoda1 | 90.7 |

Note: The significantly higher IC50 in red blood cells suggests cell-type specific differences in Piezo1 pharmacology.

Table 2: Selectivity Profile of this compound

| Channel/Receptor | Effect of this compound (10 µM) | Reference(s) |

| Constitutive Piezo1 activity | No effect | |

| Endogenous ATP-evoked Ca²⁺ elevation | No effect | |

| Store-operated Ca²⁺ entry | No effect | |

| TRPV4 | No effect | |

| TRPC4 | No effect |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are protocols for key experiments.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to Piezo1 activation and inhibition.

Materials:

-

HEK 293 cells stably expressing human Piezo1 (or other suitable cell line)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Fluo-4 AM or Fura-2 AM calcium indicator

-

Pluronic F-127

-

Yoda1

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed Piezo1-expressing cells onto black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Preparation: Prepare stock solutions of Yoda1 and this compound in DMSO. Dilute to the desired final concentrations in HBSS immediately before use. The final DMSO concentration should be kept below 0.1%.

-

Assay Protocol:

-

Place the plate in the fluorescence reader and record a baseline fluorescence for 1-2 minutes.

-

For antagonist mode, add this compound at various concentrations and incubate for 5-10 minutes.

-

Add a fixed concentration of Yoda1 (e.g., 2 µM) and continue recording the fluorescence signal for 5-10 minutes.

-

At the end of the experiment, add ionomycin as a positive control to determine the maximum fluorescence, followed by EGTA to chelate calcium and determine the minimum fluorescence.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response induced by Yoda1 alone.

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents flowing through Piezo1 channels.

Materials:

-

Piezo1-expressing cells

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

-

Yoda1 and this compound stock solutions

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Perfuse the cell with the external solution containing a specific concentration of Yoda1 to activate Piezo1 channels and record the resulting current.

-

After a stable Yoda1-induced current is achieved, co-perfuse with the external solution containing both Yoda1 and this compound at various concentrations.

-

Record the inhibition of the Yoda1-induced current by this compound.

-

Wash out this compound to observe the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of Yoda1 alone and with different concentrations of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

-

Cell Migration Assay (Transwell Assay)

This assay assesses the role of Piezo1 in cell migration and the inhibitory effect of this compound.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture plates (24-well)

-

Serum-free culture medium

-

Culture medium with a chemoattractant (e.g., 10% FBS)

-

Yoda1 and this compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add culture medium with the chemoattractant to the lower chamber.

-

Resuspend the starved cells in serum-free medium. Pre-incubate the cells with this compound, Yoda1, or vehicle (DMSO) for 30 minutes.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C for a duration that allows for cell migration but not proliferation (e.g., 12-24 hours).

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Compare the number of migrated cells in the this compound-treated group to the control and Yoda1-treated groups.

-

Visualizations of Experimental Workflows

Experimental Workflow for Evaluating this compound's Antagonist Activity

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a well-characterized and selective antagonist of Yoda1-induced Piezo1 channel activation. Its reversible and competitive mechanism of action makes it a precise tool for studying the physiological and pathological roles of Piezo1. The quantitative data and detailed experimental protocols provided in this guide will aid researchers in effectively utilizing this compound to further unravel the complexities of Piezo1 signaling and to accelerate the development of novel therapeutics targeting this important mechanosensitive ion channel. The observation of its weak agonist activity in red blood cells highlights the importance of considering cell-type specific pharmacology in drug development.

References

- 1. Frontiers | Dual action of this compound on PIEZO1 channel in human red blood cells [frontiersin.org]

- 2. Yoda1’s energetic footprint on Piezo1 channels and its modulation by voltage and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual action of this compound on PIEZO1 channel in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Dooku1: A Technical Guide to a Novel Yoda1 Analogue and Piezo1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanosensitive ion channel Piezo1 is a critical mediator of cellular responses to mechanical stimuli, playing a pivotal role in numerous physiological processes. The discovery of Yoda1, a small-molecule agonist of Piezo1, has provided a valuable tool for elucidating the channel's function. This has spurred further investigation into the structure-activity relationship of Yoda1 to develop more refined pharmacological modulators. This technical guide details the discovery, synthesis, and characterization of Dooku1, a Yoda1 analogue that acts as a potent and selective antagonist of Yoda1-evoked Piezo1 activation. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways, serving as a resource for researchers in the fields of mechanobiology, pharmacology, and drug development.

Introduction

Piezo1, a large transmembrane protein, forms mechanically activated cation channels that are integral to sensing and transducing physical forces into biochemical signals.[1] Its involvement in vascular development, red blood cell volume regulation, and other mechanosensitive processes has made it an attractive target for therapeutic intervention.[2][3] The identification of Yoda1 as the first specific small-molecule agonist for Piezo1 opened new avenues for studying its function without the need for direct mechanical stimulation.[3]

To further probe the pharmacology of Piezo1 and develop tools to inhibit its activity, a series of analogues to Yoda1 were synthesized.[4] Through systematic modification of the pyrazine ring of Yoda1, a novel compound, this compound, was identified. This analogue was found to lack agonist activity but effectively and reversibly antagonized the action of Yoda1 on the Piezo1 channel. This guide presents the key findings and experimental details surrounding the discovery and characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound in various experimental systems.

Table 1: Inhibitory Potency of this compound against Yoda1-Induced Ca²⁺ Entry

| Cell Line | This compound IC₅₀ (µM) | Yoda1 Concentration (µM) | Reference |

| HEK 293 (overexpressing Piezo1) | 1.3 | 2 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.5 | 2 | |

| Human Red Blood Cells (RBCs) | 90.7 | Not specified |

Table 2: Comparative Potency of Yoda1 in Different Cell Types

| Cell Line | Yoda1 EC₅₀ (µM) | Reference |

| HUVECs | 0.23 | |

| Piezo1 T-REx cells | 2.51 |

Table 3: Selectivity of this compound

| Channel/Receptor | Cell Line | This compound Concentration (µM) | Effect | Reference |

| Endogenous ATP-evoked Ca²⁺ elevation | HEK 293 | 10 | No effect | |

| Store-operated Ca²⁺ entry | HEK 293 | 10 | No effect | |

| TRPV4 | CHO (overexpressing) | 10 | No effect | |

| TRPC4 | HEK 293 (overexpressing) | 10 | No effect | |

| Constitutive Piezo1 activity | Piezo1 T-REx cells | 10 | No effect |

Experimental Protocols

Chemical Synthesis of Yoda1 Analogues (including this compound)

The synthesis of this compound and other Yoda1 analogues was achieved through multi-step procedures. While the specific, detailed protocols are often found in supplementary materials of the primary research articles, the general approaches are described as follows:

-

One-step procedure: Employed for the synthesis of 11 initial analogues (2a-2k), this method likely involved a direct coupling or condensation reaction to modify the core structure of a precursor molecule.

-

Four-step procedures: More complex analogues, such as compounds 7a, 7b, and 11, required more elaborate, multi-step synthetic routes.

All synthesized compounds were purified using column chromatography or trituration and their purity (>97%) was confirmed by ¹H NMR (proton NMR).

Cell Culture

-

HEK T-REx™ cells: These cells, which allow for tetracycline-inducible overexpression of Piezo1, were cultured as previously described in the literature.

-

Human Umbilical Vein Endothelial Cells (HUVECs): These cells endogenously express Piezo1 and were cultured according to standard protocols.

-

CHO cells: Used for overexpressing other ion channels like TRPV4 for selectivity studies.

Intracellular Ca²⁺ Measurements

This assay was central to determining the agonist and antagonist activity of the synthesized compounds.

-

Cell Seeding: Cells (HEK 293, HUVECs, or CHO) were seeded in 96-well plates.

-

Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye, such as 2 µM fura-2-AM or 4 µM fluo-4-AM, in the presence of 0.01% pluronic acid for 1 hour at 37°C. For experiments with fluo-4, 2.5 mM probenecid was included in the standard bath solution (SBS).

-

Washing: Cells were washed with SBS for 30 minutes at room temperature.

-

Compound Application: For antagonist screening, cells were pre-incubated with this compound or other analogues before the addition of the agonist Yoda1.

-

Fluorescence Measurement: Changes in intracellular calcium were measured using a fluorescence plate reader. For fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm was used.

Thallium (Tl⁺) Influx Assay for Constitutive Activity

This assay was used to assess whether this compound affects the constitutive (agonist-independent) activity of Piezo1.

-

Cell Preparation: Tetracycline-induced (Tet+) and non-induced (Tet-) Piezo1 HEK 293 cells were used.

-

Dye Loading: Cells were loaded with a Tl⁺-sensitive dye.

-

Measurement: Cells were maintained in a Tl⁺-free solution. 2 µM Tl⁺ was added extracellularly, and the resulting increase in intracellular Tl⁺ was measured. The rate of Tl⁺ entry in Tet+ cells was compared to Tet- cells to confirm that the assay was measuring Piezo1 activity.

Isometric Tension Recordings in Mouse Aorta

This ex vivo experiment was performed to evaluate the physiological effect of this compound on Yoda1-induced vasorelaxation.

-

Tissue Preparation: Rings of thoracic aorta were isolated from mice.

-

Mounting: The aortic rings were mounted for isometric tension recordings.

-

Compound Application: The dose-dependent relaxation effect of Yoda1 was measured in the absence and presence of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Piezo1

This compound acts as a competitive antagonist at or near the Yoda1 binding site on the Piezo1 channel. It does not block the ion pore directly but prevents Yoda1 from activating the channel.

Caption: this compound antagonizes Yoda1-mediated activation of the Piezo1 channel.

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow employed to identify and characterize this compound.

Caption: Workflow for the discovery and validation of this compound.

Dual Action of this compound in Red Blood Cells

Subsequent research has revealed a more complex pharmacology for this compound in specific cell types. In human red blood cells (RBCs), this compound has been shown to act as a partial agonist of Piezo1, inducing Ca²⁺ entry and a subsequent rise in intracellular sodium concentration. This effect is in contrast to its antagonist activity observed in HEK 293 cells and HUVECs. The IC₅₀ for this compound's antagonist effect on Yoda1-induced activity in RBCs is also significantly higher (90.7 µM) than in other cell types. This suggests that the cellular environment and membrane characteristics of RBCs may alter the interaction of this compound with the Piezo1 channel. The agonist effects of this compound in RBCs were sensitive to the mechanosensitive channel blocker GsMTx4, further supporting that its target is indeed Piezo1.

Conclusion and Implications

This compound represents a significant advancement in the pharmacology of Piezo1 channels. As a selective antagonist of Yoda1-induced activation, it provides a valuable tool for dissecting the physiological and pathological roles of Piezo1. The discovery of this compound suggests the existence of a specific chemical interaction site on or near the Piezo1 channel with distinct domains for binding and efficacy. The contrasting agonist activity of this compound in red blood cells highlights the importance of characterizing pharmacological agents in multiple, physiologically relevant systems. For drug development professionals, this compound serves as a lead structure for the design of more potent and specific Piezo1 inhibitors with potential therapeutic applications in diseases where Piezo1 is implicated, such as cardiovascular disorders and certain genetic diseases. Further research into the structure-activity relationships of this compound and its analogues will undoubtedly contribute to a deeper understanding of Piezo1 modulation and the development of novel therapeutics.

References

- 1. Dual action of this compound on PIEZO1 channel in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 4. Yoda1 analogue (this compound) which antagonizes Yoda1‐evoked activation of Piezo1 and aortic relaxation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dooku1 in Modulating Piezo1-Mediated Mechanotransduction Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes. A key player in this process is the mechanosensitive ion channel Piezo1. The discovery of small molecule modulators of Piezo1 has opened new avenues for therapeutic intervention. This document provides a comprehensive technical overview of Dooku1, a selective antagonist of the Piezo1 agonist Yoda1. We will delve into the effects of this compound on Piezo1-mediated signaling pathways, present quantitative data on its activity, detail experimental protocols for its study, and provide visual representations of the underlying molecular interactions.

Introduction to this compound and Piezo1

Piezo1 is a large, trimeric ion channel that is activated by mechanical forces, such as membrane tension and fluid shear stress.[1][2] Its activation leads to the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events that influence cell proliferation, differentiation, migration, and apoptosis.[3][4] The dysregulation of Piezo1 activity has been implicated in various diseases, including vascular disorders and cancer.[5]

The discovery of the small molecule agonist Yoda1 provided a critical tool for studying Piezo1 function. Subsequently, a Yoda1 analogue, named this compound, was developed. This compound acts as a reversible antagonist of Yoda1-evoked Piezo1 activation. It has been shown to lack agonist activity on its own but effectively inhibits the Ca2+ entry induced by Yoda1. This makes this compound an invaluable tool for dissecting the specific contributions of Yoda1-dependent Piezo1 activation in various cellular contexts.

This compound's Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of Yoda1's effect on the Piezo1 channel. While Yoda1 potentiates Piezo1 opening, this compound binds to a site on the channel that prevents or reduces this potentiation, thereby inhibiting the influx of Ca2+. It is important to note that this compound does not appear to inhibit the constitutive activity of Piezo1 or block the channel's pore directly. Its selectivity for Yoda1-induced activation allows for precise investigation of this particular mode of Piezo1 modulation.

The following diagram illustrates the antagonistic relationship between Yoda1 and this compound on the Piezo1 channel.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on Yoda1-induced Piezo1 activation has been quantified in various cell types. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of this compound.

| Cell Line | Agonist (Concentration) | This compound IC50 | Reference |

| HEK293 cells | Yoda1 (2 µM) | 1.3 µM | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Yoda1 (2 µM) | 1.5 µM | |

| Human Red Blood Cells | Yoda1 | 90.7 µM |

Note: The higher IC50 value in red blood cells suggests that the efficacy of this compound can be cell-type dependent.

Impact on Downstream Signaling Pathways

By inhibiting Yoda1-induced Ca2+ influx through Piezo1, this compound can modulate a variety of downstream signaling pathways. One of the well-established pathways influenced by Piezo1-mediated mechanotransduction is the RhoA/ROCK pathway, which plays a crucial role in regulating cytoskeletal dynamics and cell contractility.

The following diagram outlines the effect of this compound on the Piezo1-RhoA signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Intracellular Calcium Measurement

This protocol is used to quantify the inhibitory effect of this compound on Yoda1-induced calcium influx.

Materials:

-

HEK293 cells or HUVECs

-

Fluo-4 AM calcium indicator dye

-

This compound stock solution (in DMSO)

-

Yoda1 stock solution (in DMSO)

-

HEPES-buffered saline (HBS)

-

Microplate reader with fluorescence detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with HBS and then incubate with Fluo-4 AM (5 µM) in HBS for 45-60 minutes at 37°C.

-

Washing: Wash cells twice with HBS to remove excess dye.

-

This compound Pre-incubation: Add this compound at various concentrations (or vehicle control) to the wells and incubate for 10-20 minutes.

-

Baseline Fluorescence Reading: Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~525 nm).

-

Yoda1 Stimulation: Add Yoda1 (final concentration 2 µM) to the wells.

-

Kinetic Fluorescence Reading: Immediately begin recording fluorescence intensity every 5-10 seconds for 5-10 minutes.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after Yoda1 addition. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.

The following diagram illustrates the experimental workflow for intracellular calcium measurement.

Aortic Ring Vasodilation Assay

This ex vivo assay assesses the functional consequence of this compound's inhibition of Piezo1 in a physiological context. Yoda1 causes relaxation of aortic rings, and this compound is expected to antagonize this effect.

Materials:

-

Mouse thoracic aorta

-

Krebs-Henseleit buffer

-

Phenylephrine

-

Yoda1

-

This compound

-

Wire myograph system

Procedure:

-

Aorta Dissection and Mounting: Isolate the thoracic aorta from a mouse and cut into 2-3 mm rings. Mount the rings in a wire myograph containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Pre-contract the aortic rings with phenylephrine to induce a stable contraction.

-

Yoda1-induced Relaxation: Once a stable contraction is achieved, add Yoda1 cumulatively to generate a dose-response curve for relaxation.

-

This compound Antagonism: In a separate set of experiments, pre-incubate the aortic rings with this compound for 20-30 minutes before pre-contracting with phenylephrine.

-

Repeat Yoda1 Dose-Response: Generate a second Yoda1 dose-response curve in the presence of this compound.

-

Data Analysis: Compare the Yoda1 dose-response curves in the absence and presence of this compound to determine the extent of antagonism.

Conclusion and Future Directions

This compound is a selective and potent antagonist of Yoda1-induced Piezo1 channel activation. Its utility in dissecting the role of Piezo1 in various mechanotransduction pathways is invaluable for both basic research and drug discovery. Future studies should focus on elucidating the precise binding site of this compound on the Piezo1 channel, exploring its effects on other Piezo1 agonists, and evaluating its therapeutic potential in preclinical models of diseases where Piezo1 dysregulation is implicated. The continued development of specific Piezo1 modulators like this compound will undoubtedly advance our understanding of mechanobiology and may lead to novel therapeutic strategies.

References

- 1. Dual action of this compound on PIEZO1 channel in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dual action of this compound on PIEZO1 channel in human red blood cells [frontiersin.org]

- 3. Mechanical regulation of transcription: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Delving into the Mechanosensitive World of Piezo1: A Technical Guide to Dooku1 and its Role in Channel Research

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth review of the current research on the mechanosensitive ion channel Piezo1 and its modulator, Dooku1. This whitepaper details the dual functionality of this compound as both an antagonist and a cell-type-specific agonist of Piezo1, presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

The discovery of the Piezo family of mechanically activated ion channels has revolutionized our understanding of how cells sense and respond to mechanical stimuli. Piezo1, a key member of this family, is implicated in a multitude of physiological processes, from vascular development and red blood cell volume regulation to immune responses and cellular migration.[1][2] Its dysfunction is linked to various human diseases, making it a prime target for therapeutic intervention.[3] The chemical modulator this compound has emerged as a critical tool for dissecting the intricate mechanisms of Piezo1 activation and signaling. This technical guide provides a detailed literature review of this compound and Piezo1 channel research, focusing on quantitative data, experimental methodologies, and the underlying signaling cascades.

The Pharmacology of this compound: A Tale of Two Roles

This compound, a synthetic analogue of the known Piezo1 agonist Yoda1, was initially identified as a competitive antagonist of Yoda1-induced Piezo1 activation.[4][5] It effectively inhibits the calcium influx triggered by Yoda1 in various cell types, including human embryonic kidney 293 (HEK293) cells and human umbilical vein endothelial cells (HUVECs). However, subsequent research has revealed a more nuanced role for this compound, demonstrating its capacity to act as a weak agonist of Piezo1 in human red blood cells (RBCs). This cell-type-specific activity highlights the complex nature of Piezo1 pharmacology and underscores the importance of the cellular context in modulating ion channel function.

Quantitative Insights into this compound's Interaction with Piezo1

The following tables summarize the key quantitative data from published studies on the inhibitory and agonistic effects of this compound on the Piezo1 channel.

| Cell Type | Method | Measured Effect | Agonist Used (Concentration) | This compound IC50 | Reference |

| HEK293 cells (overexpressing human Piezo1) | Intracellular Ca2+ measurement | Inhibition of Yoda1-induced Ca2+ entry | Yoda1 (2 µM) | 1.3 µM | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Intracellular Ca2+ measurement | Inhibition of Yoda1-induced Ca2+ entry | Yoda1 (2 µM) | 1.5 µM | |

| Human Red Blood Cells (RBCs) | Membrane potential measurement | Inhibition of Yoda1-induced hyperpolarization | Yoda1 (625 nM) | 90.7 µM |

Table 1: Inhibitory Potency of this compound on Yoda1-Induced Piezo1 Activation. This table presents the half-maximal inhibitory concentration (IC50) of this compound against Piezo1 activation by Yoda1 in different cell types.

| Cell Type | Method | Measured Effect | This compound Concentration for Agonist Effect | Reference |

| Human Red Blood Cells (RBCs) | Intracellular Ca2+ measurement | Progressive Ca2+ entry | 10 µM | |

| Human Red Blood Cells (RBCs) | Membrane potential measurement | Hyperpolarization (indicating Ca2+ entry and subsequent Gardos channel activation) | 3 µM - 100 µM |

Table 2: Agonistic Activity of this compound on Piezo1 in Human Red Blood Cells. This table highlights the concentrations at which this compound exhibits agonistic effects on Piezo1 in human RBCs.

Unraveling the Mechanisms: Piezo1 Signaling Pathways

Activation of the Piezo1 channel, either by mechanical force or chemical agonists like Yoda1, leads to an influx of cations, primarily Ca2+, into the cell. This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events that vary depending on the cell type and context. In many cell types, Piezo1 activation has been linked to the activation of several key signaling pathways, including the calcineurin-NFAT pathway, and the MAPK/ERK pathway. These pathways, in turn, regulate a wide range of cellular processes, including gene expression, cell proliferation, migration, and apoptosis.

Figure 1: Simplified Piezo1 Signaling Pathway. This diagram illustrates the activation of the Piezo1 channel by mechanical stimuli or chemical modulators, leading to calcium influx and the activation of downstream signaling cascades.

A Guide to Key Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature on this compound and Piezo1.

Intracellular Calcium Measurement using Fluo-4 AM

This protocol is widely used to measure changes in intracellular calcium concentration following Piezo1 activation or inhibition.

Objective: To quantify changes in intracellular Ca2+ levels in response to Piezo1 modulators.

Materials:

-

HEK293T cells or HUVECs

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Fluo-4 AM (acetoxymethyl) ester

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Yoda1

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Culture: Culture HEK293T cells or HUVECs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. For experiments, seed the cells in 96-well black, clear-bottom plates at an appropriate density to reach 80-90% confluency on the day of the experiment.

-

Dye Loading: a. Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. c. On the day of the experiment, prepare the Fluo-4 AM loading solution by mixing 5 µL of the Fluo-4 AM stock solution and 5 µL of the Pluronic F-127 stock solution with 10 mL of HBSS (with Ca2+ and Mg2+) to achieve a final concentration of approximately 2 µM Fluo-4 AM. d. Remove the culture medium from the cells and wash once with HBSS. e. Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

-

Compound Addition: a. For antagonist experiments, pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS for 10-20 minutes. b. Prepare a stock solution of Yoda1 in DMSO and dilute it in HBSS to the desired final concentration. c. Add the Yoda1 solution to the wells to stimulate Piezo1 activation.

-

Fluorescence Measurement: a. Immediately after adding the agonist, measure the fluorescence intensity using a microplate reader or microscope. b. Excite the cells at 494 nm and measure the emission at 516 nm. c. Record the fluorescence signal over time to capture the dynamics of the calcium response.

-

Data Analysis: a. Normalize the fluorescence signal (F) to the baseline fluorescence before agonist addition (F0) to obtain the relative fluorescence change (F/F0). b. For dose-response curves, plot the peak fluorescence change against the concentration of the compound. c. Calculate IC50 values for antagonists using appropriate pharmacological software.

Figure 2: Experimental Workflow for Intracellular Calcium Imaging. This diagram outlines the key steps involved in measuring intracellular calcium changes in response to Piezo1 modulators.

Patch-Clamp Electrophysiology

Patch-clamp recording is the gold-standard technique for directly measuring the ion channel activity of Piezo1.

Objective: To record the ion currents flowing through Piezo1 channels in response to mechanical or chemical stimuli.

Materials:

-

HEK293T cells transfected with a Piezo1-expressing plasmid

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

-

Yoda1 and this compound stock solutions in DMSO

-

Syrringe and tubing for applying pressure

Protocol:

-

Cell Preparation: Plate HEK293T cells expressing Piezo1 on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the pipette tip using a microforge.

-

Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. b. Approach a cell with the patch pipette while applying positive pressure. c. Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal). d. For whole-cell recordings, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. e. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Stimulation: a. Mechanical Stimulation: Apply negative pressure (suction) through the patch pipette in a stepwise or ramped manner to activate Piezo1 channels. b. Chemical Stimulation: Perfuse the cell with the extracellular solution containing Yoda1 to activate Piezo1. To test for antagonism, pre-perfuse with this compound before applying Yoda1.

-

Data Acquisition and Analysis: a. Record the resulting ion currents using appropriate software. b. Analyze the current amplitude, activation, and inactivation kinetics. c. For chemical modulation, compare the current responses in the presence and absence of the compounds.

Figure 3: General Workflow for Whole-Cell Patch-Clamp Recording of Piezo1 Channels. This diagram illustrates the main steps for electrophysiological characterization of Piezo1 channel activity.

Future Directions and Conclusion

The dual nature of this compound as both a Piezo1 antagonist and a context-dependent agonist provides a fascinating avenue for future research. Further investigation is needed to elucidate the molecular determinants of this cell-type-specific activity. Understanding why this compound acts as an agonist in red blood cells but an antagonist in other cell types could reveal novel regulatory mechanisms of Piezo1 function. Moreover, the development of more potent and specific Piezo1 modulators, guided by the structure-activity relationships of compounds like Yoda1 and this compound, holds significant promise for the development of novel therapeutics for a range of diseases. This technical guide provides a solid foundation for researchers to delve into the complex and exciting field of Piezo1 mechanobiology.

References

Dooku1 (CAS 2253744-54-4): A Technical Guide to a Selective Piezo1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dooku1 (CAS 2253744-54-4) has emerged as a critical pharmacological tool for investigating the mechanosensitive Piezo1 ion channel. As a potent and selective antagonist, it specifically counteracts the effects of the Piezo1 agonist, Yoda1, without affecting the channel's constitutive activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its application in research. This document is intended to serve as a valuable resource for researchers in physiology, pharmacology, and drug development who are focused on mechanotransduction and the therapeutic potential of targeting Piezo1.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 2-[[(2,6-dichlorophenyl)methyl]thio]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole, is an analog of the Piezo1 agonist Yoda1.[1][2] Its chemical structure is characterized by a central 1,3,4-oxadiazole ring linked to a 2,6-dichlorobenzyl thioether and a pyrrole group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2253744-54-4 | [3][4] |

| Molecular Formula | C₁₃H₉Cl₂N₃OS | |

| Molecular Weight | 326.20 g/mol | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) and Methanol. | |

| Storage | Store at -20°C for long-term stability (up to 4 years). Stock solutions can be stored at -80°C for 2 years or -20°C for 1 year. | |

| SMILES | ClC1=C(CSC2=NN=C(O2)C3=CC=C[NH]3)C(=CC=C1)Cl | |

| InChI Key | MNPOBXLPCWFONX-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

This compound is a selective and reversible antagonist of the mechanosensitive Piezo1 ion channel. Its primary mechanism of action is the inhibition of Piezo1 activation induced by the synthetic agonist Yoda1. Notably, this compound does not inhibit the constitutive (baseline) activity of Piezo1 channels. This specificity makes it an invaluable tool for dissecting the pharmacological activation of Piezo1 from its mechanosensitive gating.

The biological effects of this compound are a direct consequence of its Piezo1 antagonism. It has been shown to inhibit Yoda1-induced intracellular Ca²⁺ entry in various cell types, including HEK 293 cells and Human Umbilical Vein Endothelial Cells (HUVECs). Furthermore, this compound antagonizes the Yoda1-induced relaxation of aortic rings, a process mediated by endothelial Piezo1 activation and subsequent nitric oxide production.

Recent studies in human red blood cells (RBCs) suggest a more complex pharmacology, where this compound can exhibit a dual action, behaving as a low-potency agonist while also inhibiting Yoda1-induced effects at higher concentrations. This highlights the importance of the cellular context in determining the precise effects of this compound.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line / System | Value | Reference(s) |

| IC₅₀ (vs. 2 µM Yoda1-induced Ca²⁺ entry) | HEK 293 cells | 1.3 µM | |

| IC₅₀ (vs. 2 µM Yoda1-induced Ca²⁺ entry) | HUVECs | 1.5 µM | |

| IC₅₀ (vs. Yoda1-induced hyperpolarization) | Human Red Blood Cells | 90.7 ± 10.7 µM |

This compound has demonstrated selectivity for Piezo1 over other ion channels, including TRPV4 and TRPC4. It also does not affect endogenous ATP-evoked Ca²⁺ elevation or store-operated Ca²⁺ entry.

Signaling Pathways and Experimental Workflows

This compound Antagonism of Yoda1-Induced Piezo1 Activation

The primary signaling pathway influenced by this compound is the Yoda1-dependent activation of the Piezo1 channel. The following diagram illustrates this antagonistic relationship.

Caption: this compound blocks Yoda1-mediated Piezo1 activation and subsequent Ca²⁺ influx.

Experimental Workflow for Assessing this compound Activity

A typical experimental workflow to characterize the antagonistic properties of this compound involves cell-based assays to measure changes in intracellular calcium.

Caption: A generalized workflow for determining the IC₅₀ of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound.

Intracellular Ca²⁺ Measurement

This protocol is used to determine the effect of this compound on Yoda1-induced Ca²⁺ entry.

-

Cell Culture and Preparation:

-

HEK 293 cells overexpressing Piezo1 or HUVECs endogenously expressing Piezo1 are cultured under standard conditions.

-

Cells are seeded onto appropriate plates for fluorescence imaging or fluorometry.

-

Prior to the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.

-

-

Experimental Procedure:

-

The baseline fluorescence is recorded.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

-

Yoda1 (e.g., 2 µM) is added to the cells to stimulate Piezo1-mediated Ca²⁺ influx.

-

Changes in intracellular Ca²⁺ are monitored by measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence upon Yoda1 addition is quantified.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the Yoda1-induced Ca²⁺ signal.

-

An IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.

-

Aortic Ring Contraction Studies

This ex vivo protocol assesses the functional antagonism of this compound on Yoda1-induced vasodilation.

-

Tissue Preparation:

-

Thoracic aortas are isolated from mice (e.g., C57BL/6).

-

The aortas are cleaned of connective tissue and cut into rings.

-

The rings are mounted in an organ bath or wire myograph system containing physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

-

Experimental Procedure:

-

The aortic rings are pre-constricted with an agent such as phenylephrine.

-

Once a stable contraction is achieved, Yoda1 is added cumulatively to induce endothelium-dependent relaxation.

-

To test the effect of this compound, the rings are pre-incubated with this compound (e.g., 10 µM) before the addition of the constricting agent and subsequent exposure to Yoda1.

-

-

Data Analysis:

-

The relaxation induced by Yoda1 is expressed as a percentage of the pre-contraction.

-

The effect of this compound is quantified by the rightward shift in the Yoda1 concentration-response curve or the reduction in the maximal relaxation achieved.

-

Red Blood Cell Membrane Potential Measurements

This protocol is used to investigate the effects of this compound on ion fluxes in human red blood cells.

-

Cell Preparation:

-

Blood is obtained from healthy volunteers, and red blood cells (RBCs) are isolated by centrifugation and washing.

-

RBCs are resuspended in an appropriate experimental buffer.

-

-

Experimental Procedure:

-

Membrane potential is measured using a potential-sensitive fluorescent dye or by electrophysiological techniques.

-

This compound and/or Yoda1 are added to the RBC suspension.

-

Changes in membrane potential, indicative of ion fluxes, are recorded. For instance, Ca²⁺ influx through Piezo1 can activate Ca²⁺-dependent potassium channels (Gardos channel), leading to potassium efflux and hyperpolarization.

-

-

Data Analysis:

-

The magnitude and kinetics of the changes in membrane potential in response to this compound and Yoda1 are quantified.

-

The inhibitory effect of this compound on Yoda1-induced hyperpolarization is determined at various concentrations to calculate an IC₅₀.

-

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of the Piezo1 channel. Its selectivity as a Yoda1 antagonist allows for the precise dissection of Piezo1's role in various physiological and pathophysiological processes. The data and protocols summarized in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately advancing our understanding of mechanotransduction and paving the way for the development of novel therapeutics targeting Piezo1.

References

Understanding Dooku1's Interaction with the Yoda1 Binding Site on Piezo1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the Piezo1 channel antagonist, Dooku1, and the binding site of the well-characterized Piezo1 agonist, Yoda1. This document consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of mechanobiology and pharmacology.

Introduction to Piezo1, Yoda1, and this compound

Piezo1 is a mechanosensitive ion channel that plays a crucial role in sensing mechanical stimuli and converting them into biological signals.[1] The discovery of Yoda1, a small molecule agonist, provided a valuable tool to study Piezo1 function without the need for mechanical stimulation.[2] Yoda1 is believed to act as a molecular wedge, binding to a site on the Piezo1 channel's blade domain and stabilizing its open conformation.[3]

This compound, an analog of Yoda1, has been identified as a competitive antagonist of Yoda1-evoked Piezo1 activation.[4] It is thought to interact with the same or an overlapping binding site as Yoda1, thereby preventing Yoda1-induced channel opening.[5] Understanding the specifics of this interaction is critical for the development of novel Piezo1 modulators with therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound and Yoda1 with the Piezo1 channel.

Table 1: this compound Inhibitory Potency against Yoda1-Induced Piezo1 Activation

| Cell Line | Assay Conditions | This compound IC50 (µM) | Reference(s) |

| HEK293 (overexpressing human Piezo1) | Inhibition of 2 µM Yoda1-induced Ca2+ entry | 1.3 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of Yoda1-induced Ca2+ entry | 1.5 | |

| Human Red Blood Cells (RBCs) | Antagonism of Yoda1 effects | 90.7 |

Table 2: Yoda1 Binding Affinity and Agonist Potency

| Parameter | Method | Value | Reference(s) |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) with purified mouse Piezo1 | 45.6 ± 14.3 µM | |

| Agonist Potency (EC50) | Ca2+ influx in Piezo1 T-REx cells | 2.51 µM | |

| Agonist Potency (EC50) | Ca2+ influx in HUVECs | 0.23 µM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound-Yoda1 interaction with the Piezo1 channel.

Intracellular Calcium Measurement (Fluo-4 or Fura-2)

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation.

Materials:

-

Cells expressing Piezo1 (e.g., HEK293-Piezo1, HUVECs)

-

Fluo-4 AM or Fura-2 AM fluorescent calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Yoda1 and this compound stock solutions (in DMSO)

-

Fluorescence plate reader or microscope

Protocol:

-

Cell Preparation: Seed cells in a 96-well plate or on coverslips and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) or Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Wash: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition:

-

For antagonist studies, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add Yoda1 to stimulate Piezo1 activation.

-

-

Fluorescence Measurement:

-

For Fluo-4, measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

For Fura-2, measure the ratio of fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm.

-

-

Data Analysis: Normalize the fluorescence signal to the baseline before compound addition. For this compound inhibition, calculate the IC50 value from the concentration-response curve.

Thallium Influx Assay

This is a fluorescence-based functional assay that uses the influx of thallium (Tl+), a surrogate for K+, through non-selective cation channels like Piezo1.

Materials:

-

Cells expressing Piezo1

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

-

Assay buffer (low potassium)

-

Stimulus buffer (containing Tl+ and a depolarizing concentration of K+)

-

Yoda1 and this compound stock solutions

-

Fluorescence plate reader

Protocol:

-

Cell Preparation: Plate cells in a 384-well plate.

-

Dye Loading: Load cells with the thallium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

-

Compound Incubation: Pre-incubate the cells with this compound or vehicle for 10-30 minutes.

-

Thallium Influx: Add the stimulus buffer containing Tl+ and Yoda1 to the wells.

-

Fluorescence Reading: Immediately measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of Tl+ influx.

-

Data Analysis: Calculate the rate of Tl+ influx and determine the inhibitory effect of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through Piezo1 channels in the cell membrane.

Materials:

-

Cells expressing Piezo1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (e.g., containing CsCl or KCl)

-

Extracellular (bath) solution (e.g., HBSS)

-

Yoda1 and this compound stock solutions

Protocol:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Patching:

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Compound Application: Perfuse the cell with the extracellular solution containing Yoda1 to activate Piezo1 channels. To test for antagonism, pre-apply this compound before and during Yoda1 application.

-

Current Recording: Record the resulting inward currents.

-

Data Analysis: Measure the amplitude and kinetics of the Yoda1-evoked currents and quantify the inhibition by this compound.

Isometric Tension Recording of Aortic Rings

This ex vivo assay assesses the effect of Piezo1 modulators on vascular tone.

Materials:

-

Mouse thoracic aorta

-

Krebs-Henseleit buffer

-

Phenylephrine (PE) or other vasoconstrictor

-

Yoda1 and this compound stock solutions

-

Wire myograph system

Protocol:

-

Aorta Preparation: Isolate the thoracic aorta from a mouse and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Pre-contract the rings with a vasoconstrictor like phenylephrine to induce a stable tone.

-

Compound Addition:

-

Add cumulative concentrations of Yoda1 to elicit endothelium-dependent relaxation.

-

To test for antagonism, pre-incubate the rings with this compound before adding Yoda1.

-

-

Tension Measurement: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine and determine the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Piezo1 Signaling Pathway Activated by Yoda1 and Inhibited by this compound.

Caption: General Experimental Workflow for Screening Piezo1 Modulators.

Conclusion

This compound serves as a specific and valuable tool for probing the Yoda1-binding site on Piezo1 channels. Its competitive antagonism allows for the detailed investigation of Piezo1-mediated signaling pathways in various physiological and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the role of Piezo1 and to develop novel therapeutic agents targeting this important mechanosensor. The distinct inhibitory profile of this compound across different cell types, particularly its reduced efficacy in red blood cells, highlights the importance of considering the cellular context in Piezo1 pharmacology. Future research will likely focus on the structural basis of the this compound-Piezo1 interaction and the development of even more potent and selective modulators.

References

- 1. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Dual action of this compound on PIEZO1 channel in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role of Dooku1 in Elucidating PIEZO1 Channel Function in Sickle Cell Anemia Erythrocytes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the utility and molecular interactions of Dooku1, a chemical modulator of the PIEZO1 ion channel, in the context of sickle cell anemia (SCA) research. It details its dual-action mechanism, summarizes key quantitative findings, and outlines relevant experimental protocols.

Introduction: PIEZO1 and its Significance in Sickle Cell Anemia

Sickle cell anemia is a genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a rigid, sickle shape. This sickling process is a primary contributor to the pathophysiology of the disease, leading to vaso-occlusion, chronic hemolysis, and severe pain.

Recent research has highlighted the critical role of the mechanosensitive ion channel, PIEZO1, in the pathobiology of SCA.[1][2][3] PIEZO1 is a non-selective cation channel that, when activated by mechanical stimuli, permits the influx of ions, most notably calcium (Ca²⁺) and sodium (Na⁺).[4][5] In sickle erythrocytes, the cellular stiffening and membrane distortion caused by HbS polymerization are thought to activate PIEZO1. The resultant influx of Ca²⁺ activates the Gárdos channel, leading to potassium (K⁺) efflux and water loss, which in turn increases the intracellular HbS concentration and promotes further sickling in a vicious cycle. Furthermore, elevated intracellular Ca²⁺ can lead to the exposure of phosphatidylserine (PS) on the outer membrane leaflet, a signal for premature cell removal and a contributor to the prothrombotic state in SCA.

Given its central role, the PIEZO1 channel has become a significant target for therapeutic intervention and a subject of intense study. The chemical agonist Yoda1 has been instrumental in probing PIEZO1 function. This compound, originally developed as a Yoda1 antagonist, has emerged as a key pharmacological tool to dissect the nuanced activity of PIEZO1 in both healthy and sickle red blood cells.

The Dual Agonist-Antagonist Profile of this compound

Initial studies identified this compound as a promising antagonist of Yoda1-induced PIEZO1 activation. However, research specifically on human red blood cells has revealed a more complex, dual-action role.

-

Antagonist to Yoda1: In the presence of the potent PIEZO1 agonist Yoda1, this compound acts as an antagonist, inhibiting Yoda1-induced Ca²⁺ influx and downstream effects like PS exposure in sickle cells. This inhibitory effect is dose-dependent.

-

Weak Agonist Activity: Unexpectedly, when applied alone to human RBCs, this compound itself can act as a weak agonist of the PIEZO1 channel. This leads to a direct influx of Ca²⁺ and Na⁺, sufficient to trigger Gárdos channel activation, K⁺ loss, and subsequent cell dehydration. This agonistic effect is observed at low micromolar concentrations.

This dual functionality underscores the unique pharmacological environment of the red blood cell membrane and cytoskeleton, which appears to modulate the interaction of small molecules with the PIEZO1 channel. The GsMTx4, a known mechanosensitive channel blocker, has been shown to abolish the effects of this compound, further indicating that this compound's likely target is indeed PIEZO1.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key signaling pathways involving PIEZO1 in red blood cells and the experimental workflows used to study the effects of this compound.

Caption: PIEZO1 signaling cascade in red blood cells.

Caption: Workflow for intracellular calcium measurement.

Caption: Workflow for phosphatidylserine exposure assay.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effects on red blood cells.

Table 1: this compound Inhibitory and Agonist Concentrations

| Cell Type | Parameter Measured | This compound Concentration | Effect | Reference |

| Human RBCs | Inhibition of Yoda1-induced hyperpolarization | IC₅₀: 90.7 ± 10.7 µM | Antagonizes Yoda1 | |

| HEK293 (hPIEZO1) | Inhibition of 2 µM Yoda1-induced Ca²⁺ entry | IC₅₀: 1.3 µM | Antagonizes Yoda1 | |

| HUVECs | Inhibition of 2 µM Yoda1-induced Ca²⁺ entry | IC₅₀: 1.5 µM | Antagonizes Yoda1 | |

| Human RBCs | Induction of membrane hyperpolarization | 3 µM - 100 µM | Acts as an agonist | |

| Sickle RBCs | Inhibition of Yoda1-induced Ca²⁺ rise | 0.1 µM - 10 µM | Dose-dependent inhibition | |

| Sickle RBCs | Inhibition of Yoda1-induced PS exposure | 10 µM | Significant reduction |

Table 2: Effects of this compound on RBC Ion Content and Volume

| Condition | Parameter | Observation | Implication | Reference |

| This compound (10 µM) on human RBCs | Intracellular Na⁺ | Significant increase | Activation of a non-selective cation channel (PIEZO1) | |